(2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone
Description
(2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone is a fluorinated pyridine derivative with a pyrrolidine-methanone substituent at the 3-position of the pyridine ring. Key properties include:
- Molecular Formula: C₁₀H₁₁FN₂O
- Molecular Weight: 194.21 g/mol
- CAS Number: 1704023-36-8
- MDL Number: MFCD32693000 .
This compound is part of a broader class of pyridine-based molecules used in medicinal chemistry and drug development, particularly as intermediates for kinase inhibitors or bioactive molecules targeting neurological disorders. Its fluorine atom enhances metabolic stability and binding affinity, while the pyrrolidine ring contributes to conformational flexibility .
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-8(4-3-5-12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVQGCNIKLMZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-fluoropyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 2-fluoropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
(2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidine ring can contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural and physicochemical differences between (2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone and its analogs:
Key Observations
The piperidine-containing analog from incorporates a bulkier aromatic system, likely enhancing interactions with hydrophobic protein pockets .
Substituent Effects: Ethanone vs. Methanone: The ethanone group in 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone increases molecular weight by ~14 g/mol compared to the parent compound, which may influence solubility or steric hindrance . Protecting Groups: The TBS-protected analog () is significantly heavier (352.52 g/mol), reflecting its utility as a synthetic intermediate rather than a final bioactive compound .
Positional Isomerism: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol () demonstrates how fluoro and substituent positions (2-pyridyl vs. 3-pyridyl) alter electronic properties and hydrogen-bonding capacity via the hydroxyl group.
Pharmacokinetic Modifications :
- The methanesulfonyl group in the piperidine-linked analog () may improve metabolic stability or solubility due to its polar nature .
Research Implications
- Drug Design : The parent compound’s simplicity (MW 194.21) makes it a versatile scaffold for further derivatization, while bulkier analogs (e.g., TBS-protected) are critical intermediates in multi-step syntheses .
- Structure-Activity Relationships (SAR): Minor structural changes, such as substituting pyrrolidine with azetidine or altering substituent positions, can significantly modulate bioactivity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
